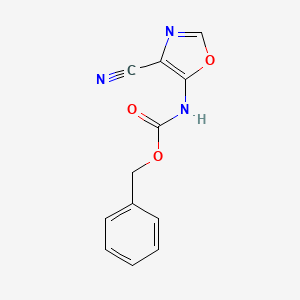
Benzyl (4-cyanooxazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-cyanooxazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group, a cyano group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-cyanooxazol-5-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-cyanooxazole in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of benzyl alcohol and 4-cyanooxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This reaction also proceeds under mild conditions and produces the carbamate with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd-C) can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents like supercritical carbon dioxide are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: this compound oxide
Reduction: Benzyl (4-aminomethyl-oxazol-5-yl)carbamate
Substitution: Substituted benzyl (4-cyanooxazol-5-yl)carbamates
Scientific Research Applications
Benzyl (4-cyanooxazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of benzyl (4-cyanooxazol-5-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective deprotection of amine groups is crucial .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyano and oxazole groups.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, but with a different protecting group moiety.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, often used in solid-phase peptide synthesis.
Uniqueness
Benzyl (4-cyanooxazol-5-yl)carbamate is unique due to the presence of the cyano and oxazole groups, which provide additional reactivity and functionality compared to other carbamates. These groups allow for a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
benzyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C12H9N3O3/c13-6-10-11(18-8-14-10)15-12(16)17-7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,15,16) |
InChI Key |
ODXSISQKSBGIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















